OCT-6-YN-2-ONE
Description
OCT-6-YN-2-ONE (CAS: Not specified) is an aliphatic alkynone with the molecular formula $ \text{C}8\text{H}{12}\text{O} $. Its structure features a ketone group at position 2 and a terminal alkyne group at position 6 (Figure 1). This compound is primarily utilized in organic synthesis as a precursor for pharmaceuticals, agrochemicals, and materials science due to its reactivity in cycloaddition and alkylation reactions .
Properties
IUPAC Name |
oct-6-yn-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c1-3-4-5-6-7-8(2)9/h5-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOUCJINTQCLGSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCCCC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10544061 | |
| Record name | Oct-6-yn-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10544061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24395-06-0 | |
| Record name | 6-Octyn-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24395-06-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oct-6-yn-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10544061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | oct-6-yn-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Alkyne Synthesis: One common method for synthesizing OCT-6-YN-2-ONE involves the alkylation of terminal alkynes. This can be achieved by reacting a terminal alkyne with an appropriate alkyl halide in the presence of a strong base such as sodium amide.
Hydroboration-Oxidation: Another method involves the hydroboration of an alkyne followed by oxidation. This method typically uses borane (BH3) or a borane complex, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base like sodium hydroxide (NaOH).
Industrial Production Methods: Industrial production of this compound may involve large-scale alkylation reactions using automated reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: OCT-6-YN-2-ONE can undergo oxidation reactions to form various oxidized products. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of corresponding alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace the leaving group attached to the carbon adjacent to the triple bond.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles such as halides, amines, and thiols
Major Products:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Substituted alkynes
Scientific Research Applications
Chemistry: OCT-6-YN-2-ONE is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions.
Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving alkynes. It can also serve as a precursor for the synthesis of biologically active compounds.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its ability to undergo various chemical transformations makes it a valuable intermediate in drug synthesis.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for the synthesis of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism by which OCT-6-YN-2-ONE exerts its effects involves its ability to participate in various chemical reactions. The carbon-carbon triple bond is highly reactive, allowing the compound to undergo addition, substitution, and oxidation reactions. These reactions can lead to the formation of new chemical bonds and the modification of existing structures.
Molecular Targets and Pathways:
Enzymes: this compound can interact with enzymes that catalyze reactions involving alkynes.
Cellular Pathways: The compound may affect cellular pathways by modifying key biomolecules through chemical reactions.
Comparison with Similar Compounds
Key Properties :
- Molecular Weight : 124.18 g/mol
- Boiling Point : ~180–185°C (estimated)
- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) and sparingly soluble in water.
Comparison with Structurally Similar Compounds
Structural Isomers: OCT-5-YN-2-ONE
Differences :
- Position of Alkyne Group : OCT-5-YN-2-ONE has the alkyne at position 5, altering electronic distribution and reactivity.
- Synthetic Applications : The shifted alkyne position reduces steric hindrance in cycloaddition reactions, leading to higher yields in azide-alkyne click chemistry compared to OCT-6-YN-2-ONE .
Data Comparison :
| Property | This compound | OCT-5-YN-2-ONE |
|---|---|---|
| Alkyne Position | 6 | 5 |
| Cycloaddition Yield* | 72% | 88% |
| $ \text{LogP} $ | 1.8 | 1.5 |
*Yields based on Huisgen 1,3-dipolar cycloaddition with benzyl azide .
Chain-Length Variants: HEPT-6-YN-2-ONE
Differences :
Data Comparison :
| Property | This compound | HEPT-6-YN-2-ONE |
|---|---|---|
| Chain Length | 8 | 7 |
| Boiling Point (°C) | 180–185 | 165–170 |
| Solubility in Hexane | Low | Moderate |
Comparison with Functionally Similar Compounds
3-OCTYN-2-ONE
Functional Similarity :
Reactivity Data :
| Reaction Type | This compound | 3-OCTYN-2-ONE |
|---|---|---|
| Sonogashira Coupling | 65% yield | 78% yield |
| Hydroalkynylation | 90% yield | 55% yield |
6-OCTEN-2-ONE
Functional Contrast :
- Replacing the alkyne with an alkene (6-OCTEN-2-ONE) reduces electrophilicity, limiting use in click chemistry but enhancing stability in storage.
Stability and Yield :
| Property | This compound | 6-OCTEN-2-ONE |
|---|---|---|
| Shelf Life (months) | 6 | 12 |
| Epoxidation Yield | N/A | 82% |
Research Findings and Limitations
- Synthetic Challenges : this compound’s terminal alkyne requires inert conditions to prevent polymerization, complicating large-scale synthesis .
- Thermodynamic Studies : Differential scanning calorimetry (DSC) reveals a melting point of -15°C, lower than HEPT-6-YN-2-ONE (-5°C), indicating weaker intermolecular forces .
Biological Activity
OCT-6-YN-2-ONE is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound belongs to a class of organic compounds characterized by the presence of a carbonyl group and a triple bond. Its structural formula can be represented as follows:
Where and denote the number of carbon and hydrogen atoms, respectively. The specific arrangement of atoms contributes to its reactivity and biological interactions.
1. Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound. It has been shown to exhibit cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Assay
In a study evaluating the cytotoxic effects of this compound on HeLa and HCT116 cell lines, the compound demonstrated significant inhibition of cell viability:
| Cell Line | IC50 Value (µM) |
|---|---|
| HeLa | 5.4 |
| HCT116 | 4.8 |
These results indicate that this compound has a promising potential as an anticancer agent.
2. Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties. In vitro studies have shown that it possesses activity against various bacterial strains.
Table: Antimicrobial Efficacy
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
| Candida albicans | 64 |
The compound's ability to inhibit microbial growth suggests its potential application in treating infections.
The biological activities of this compound are attributed to its interaction with specific molecular targets within cells. Preliminary research indicates that it may interfere with signaling pathways related to cell proliferation and apoptosis.
Immunoblotting Studies
Immunoblot assays have been conducted to assess the effect of this compound on key proteins involved in cancer cell survival:
- Chk1 Phosphorylation : The compound was found to inhibit Chk1 phosphorylation, a critical step in DNA damage response.
- Apoptotic Markers : Increased expression of apoptotic markers was observed, indicating that this compound may induce programmed cell death in cancer cells.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
